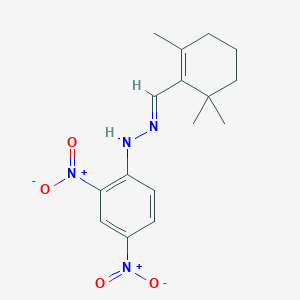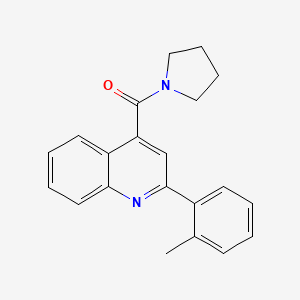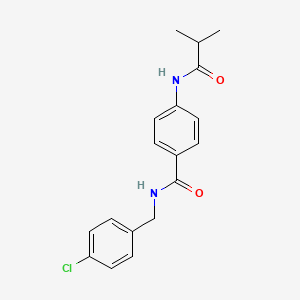
2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone, also known as TTC, is a yellow crystalline compound that is commonly used in scientific research. TTC is a versatile compound that can be used for a variety of purposes, including as a stain for mitochondria, as a redox indicator, and as a substrate for dehydrogenases.
Mecanismo De Acción
The mechanism of action of 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone is based on its ability to be converted to a red formazan product by mitochondrial dehydrogenases. The conversion of 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone to formazan is dependent on the activity of dehydrogenases, which are enzymes that catalyze the transfer of electrons from one molecule to another. The conversion of 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone to formazan is accompanied by a change in color from yellow to red, which allows for the visualization of mitochondria under a microscope.
Biochemical and Physiological Effects:
2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone has been shown to have a number of biochemical and physiological effects. For example, 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone has been shown to inhibit the activity of succinate dehydrogenase, an enzyme that is involved in the electron transport chain of mitochondria. In addition, 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone has been shown to induce apoptosis in cancer cells. These effects are thought to be due to the ability of 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone to interfere with the function of mitochondria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone is its versatility. 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone can be used for a variety of purposes, including as a stain for mitochondria, as a redox indicator, and as a substrate for dehydrogenases. In addition, 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone is relatively inexpensive and easy to use. However, there are also some limitations to the use of 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone. For example, 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone is not suitable for use in live cells, as it can interfere with mitochondrial function. In addition, 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone can be toxic to cells at high concentrations.
Direcciones Futuras
There are a number of future directions for research on 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone. One area of research is the development of new methods for the synthesis of 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone. Another area of research is the development of new applications for 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone, such as in the study of metabolic disorders. In addition, there is a need for further research on the mechanism of action of 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone, particularly with regard to its effects on mitochondrial function. Finally, there is a need for further research on the toxicity of 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone, particularly with regard to its effects on live cells.
Métodos De Síntesis
The synthesis of 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone involves the reaction of 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde with 2,4-dinitrophenylhydrazine in the presence of a catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol. The resulting product is a yellow crystalline compound that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone has a wide range of applications in scientific research. One of the most common uses of 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone is as a stain for mitochondria. 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone is converted to a red formazan product by mitochondrial dehydrogenases, which allows for the visualization of mitochondria under a microscope. 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone can also be used as a redox indicator to measure the activity of dehydrogenases. In addition, 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone is a substrate for dehydrogenases, which makes it useful for studying the activity of these enzymes.
Propiedades
IUPAC Name |
2,4-dinitro-N-[(E)-(2,6,6-trimethylcyclohexen-1-yl)methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-11-5-4-8-16(2,3)13(11)10-17-18-14-7-6-12(19(21)22)9-15(14)20(23)24/h6-7,9-10,18H,4-5,8H2,1-3H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVAZOFSMZWKGM-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B5819326.png)




![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5819358.png)
![methyl 4-chloro-3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5819364.png)

![4-({2-[(4-chlorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5819384.png)
![diethyl 5-{[(2-methoxyphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819396.png)

